molecular formula C7H6F3N5 B2520664 7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 575496-43-4

7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2520664
CAS No.: 575496-43-4
M. Wt: 217.155
InChI Key: DIRSPPCNLNNFSN-UHFFFAOYSA-N
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Description

7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methyl group at the 7th position and a trifluoromethyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation in industrial settings allows for efficient and rapid synthesis, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Properties

IUPAC Name

7-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5/c1-3-2-4(7(8,9)10)12-6-13-5(11)14-15(3)6/h2H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRSPPCNLNNFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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